molecular formula C25H28O4 B1683681 Tr-PEG4 CAS No. 133699-09-9

Tr-PEG4

货号: B1683681
CAS 编号: 133699-09-9
分子量: 392.5 g/mol
InChI 键: CKYIMQGYUMGSEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tr-PEG4 typically involves the reaction of triphenylmethanol with triethylene glycol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity .

化学反应分析

Types of Reactions: Tr-PEG4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce a variety of substituted ethers .

科学研究应用

Scientific Applications of Tr-PEG4

This compound, also known as Tetraethylene glycol trityl ether, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a trityl protecting group and a polyethylene glycol (PEG) chain, allows for selective chemical modifications and enhanced solubility and stability of conjugated molecules.

Applications in Chemistry

This compound is utilized in organic synthesis as a reagent and as a protecting group for alcohols. The trityl group provides temporary protection for the hydroxyl group, enabling selective reactions. Once the desired modifications are complete, the trityl group can be removed to reveal the hydroxyl group for further reactions.

Applications in Biology

In biology, this compound is employed in the synthesis of biologically active molecules and as a linker in drug conjugates. PEGylation, the process of attaching PEG to other molecules, enhances the solubility, stability, and circulation time of these molecules in biological systems.

Applications in Medicine

This compound serves as a component in the development of pharmaceuticals, particularly in antibody-drug conjugates (ADCs). PEGylated therapeutics, however, may induce anti-PEG antibodies, leading to increased drug clearance and decreased activity. Monitoring for adverse safety outcomes and quantifying antibodies is crucial for optimizing treatment outcomes .

Applications in Industry

This compound finds applications in the production of polymers and as a solvent in various industrial processes. It is also utilized in the formulation of cosmetics and personal care products to enhance their properties.

Site-Specific PEGylation

Genetic code expansion allows for the site-specific incorporation of PEG-containing non-canonical amino acids (ncAAs) into target proteins. Shozen et al. site-specifically incorporated ncAAs containing PEG4, PEG8, and PEG12 chains by suppressing a quadruplet codon using a cell-free translation system .

TLR7 Agonist Conjugates

TLR7 agonists conjugated with Tr-PEG9 (a compound similar to this compound with a nine-unit polyethylene glycol chain) have shown enhanced immunostimulatory activity compared to their unmodified counterparts. Systemic administration of these conjugates led to prolonged increases in pro-inflammatory cytokines, suggesting that Tr-PEG9 can significantly enhance the efficacy of immune responses when used as part of a vaccine adjuvant strategy.

ParameterUnmodified TLR7 AgonistTLR7 Agonist + Tr-PEG9
Cytokine LevelsLowHigh
Immune Response TypeTh1Th1/Th2
PotencyBaseline100-fold increase

Pharmacokinetics

Therapeutic proteins conjugated with Tr-PEG9 exhibited significantly extended circulation times in vivo, which is crucial for maintaining therapeutic efficacy over longer periods.

Research Findings

Research has consistently shown that PEGylation can alter the biodistribution and immunogenicity of therapeutic agents:

  • Increased Solubility: this compound enhances the solubility of poorly soluble drugs, facilitating their formulation into injectable or oral dosage forms.
  • Reduced Immunogenicity: By shielding therapeutic proteins from immune recognition, this compound reduces the likelihood of adverse immune reactions.
  • Targeted Delivery: Conjugation with targeting ligands can direct this compound-modified drugs to specific tissues or cells, improving therapeutic outcomes.

作用机制

The mechanism of action of Tr-PEG4 involves its interaction with specific molecular targets. In the context of ADCs, the compound acts as a linker, connecting the antibody to the cytotoxic drug. This linkage ensures targeted delivery of the drug to cancer cells, minimizing off-target effects . The triphenylmethoxy group provides stability to the compound, preventing premature release of the drug .

相似化合物的比较

Uniqueness: Tr-PEG4 is unique due to its triphenylmethoxy group, which imparts specific chemical properties and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring stable linkers .

生物活性

Tr-PEG4, a tetraethylene glycol derivative, is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its unique properties make it a valuable component in drug delivery systems, particularly in targeting specific cells or tissues for therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

This compound functions primarily as a linker in ADCs, enhancing the solubility and stability of the drug while facilitating targeted delivery. The compound's ability to improve pharmacokinetics is attributed to its hydrophilic nature, which reduces immunogenicity and prolongs circulation time in the bloodstream. This property is crucial for optimizing therapeutic outcomes in cancer treatment and other diseases.

Case Studies and Research Findings

  • Biodistribution Studies : In a study involving clickable radiocomplexes with trivalent radiometals, this compound was incorporated into radiolabeled peptides targeting the gastrin-releasing peptide receptor (GRPr) overexpressed in prostate cancer cells. The biodistribution studies revealed that the incorporation of this compound significantly influenced the uptake and clearance rates of these compounds in vivo. For instance, kidney uptake values were recorded at 1.6 ± 0.3% I.D./g for [111In]In-DOTA-Tz and 1.9 ± 0.3% I.D./g for [111In]In-DOTA-PEG-Tz at one hour post-injection, demonstrating the impact of PEGylation on organ distribution .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of PEG-based conjugates on breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that while the IC50 values for these conjugates were greater than 100 µM, they exhibited significant anti-migratory activity in vascular endothelial cells (HUVECs), with over 65% inhibition of VEGF-stimulated migration . This suggests potential applications in preventing metastasis.
  • Therapeutic Applications : Research has shown that this compound can enhance drug loading efficiency in conjugates. For example, PEG (2000 Da) increased haloperidol loading by approximately three-fold compared to higher molecular weight PEGs . This finding underscores the importance of selecting appropriate PEG linkers to optimize drug delivery systems.

Data Table: Summary of Key Findings

StudyCompoundTargetKey Findings
Study 1[111In]In-DOTA-TzProstate CancerKidney uptake: 1.6 ± 0.3% I.D./g at 1h post-injection
Study 2PEG-HaloperidolBreast Cancer CellsIC50 > 100 µM; >65% inhibition of HUVEC migration
Study 3Various PEG ConjugatesDrug Delivery SystemsEnhanced loading efficiency with lower MW PEGs

属性

IUPAC Name

2-[2-(2-trityloxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIMQGYUMGSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473908
Record name Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133699-09-9
Record name Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a CH2Cl2 (300 mL) solution of triethylene glycol (21 g, 140 mmol) was added Et3N (20 mL, 140 mmol); then trityl chloride (19.5 g, 70 mmol) in CH2Cl2 (100 mL) was added dropwise at 0° C. The mixture was stirred overnight and quenched with H2O. The organic phase was washed with H2O and brine successively, concentrated through rotary evaporation, and subjected to silica gel chromatography using hexane/EtOAc as the eluent to afford compound 21 (21 g, 53.6 mmol, 77% yield) as a clear liquid: 1H NMR (500 MHz, CDCl3) δ 7.47-7.46 (m, 6H), 7.28 (t, J=7.0 Hz, 6H), 7.21 (t, J=7.0 Hz, 3H), 3.68 (s, 8H), 3.60 (br, 2H), 3.25 (br, 2H), 2.57 (br, 1H); 13C NMR (126 MHz, CDCl3) δ 144.2, 128.8, 127.9, 127.1, 86.8, 72.7, 71.0, 70.8, 70.7, 63.4, 61.9; MS (ESI) m/z 415 (M+Na)+.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tr-PEG4
Reactant of Route 2
Reactant of Route 2
Tr-PEG4
Reactant of Route 3
Reactant of Route 3
Tr-PEG4
Reactant of Route 4
Reactant of Route 4
Tr-PEG4
Reactant of Route 5
Reactant of Route 5
Tr-PEG4
Reactant of Route 6
Reactant of Route 6
Tr-PEG4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。